molecular formula C14H20N2 B11885560 (1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinolin-3-yl)methanamine

(1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinolin-3-yl)methanamine

Cat. No.: B11885560
M. Wt: 216.32 g/mol
InChI Key: PGFRBHOXYYHBIN-UHFFFAOYSA-N
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Description

(1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinolin-3-yl)methanamine is an organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of the tetrahydroquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinolin-3-yl)methanamine typically involves the following steps:

    Formation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable cyclopropylmethyl halide with the nitrogen atom of the tetrahydroquinoline ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinolin-3-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the tetrahydroquinoline ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the nitrogen atom or other positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halides, such as cyclopropylmethyl chloride, are commonly used in nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the tetrahydroquinoline ring.

Scientific Research Applications

(1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinolin-3-yl)methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinolin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine
  • 1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine
  • 1-[1-(Phenoxymethyl)cyclopropyl]methanamine

Uniqueness

(1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinolin-3-yl)methanamine is unique due to its specific structural features, such as the presence of both a cyclopropylmethyl group and a tetrahydroquinoline ring

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

[1-(cyclopropylmethyl)-3,4-dihydro-2H-quinolin-3-yl]methanamine

InChI

InChI=1S/C14H20N2/c15-8-12-7-13-3-1-2-4-14(13)16(10-12)9-11-5-6-11/h1-4,11-12H,5-10,15H2

InChI Key

PGFRBHOXYYHBIN-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CC(CC3=CC=CC=C32)CN

Origin of Product

United States

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